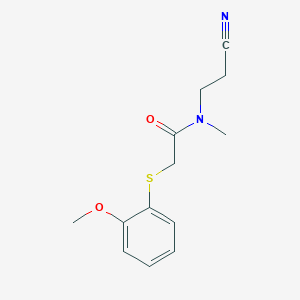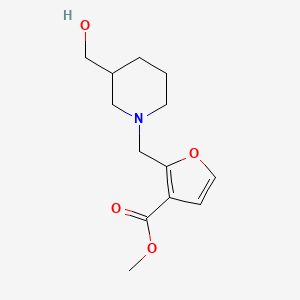
Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate is a complex organic compound that features a furan ring, a piperidine ring, and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-3-carboxylate ester, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The hydroxymethyl group is then introduced via reduction reactions. The reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and catalysts like palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate
- Ethyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate
- Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)thiophene-3-carboxylate
Uniqueness
Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring provides aromatic stability, while the piperidine ring offers flexibility and potential for various substitutions.
特性
分子式 |
C13H19NO4 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
methyl 2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]furan-3-carboxylate |
InChI |
InChI=1S/C13H19NO4/c1-17-13(16)11-4-6-18-12(11)8-14-5-2-3-10(7-14)9-15/h4,6,10,15H,2-3,5,7-9H2,1H3 |
InChIキー |
VGOVILZHYWZKES-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(OC=C1)CN2CCCC(C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


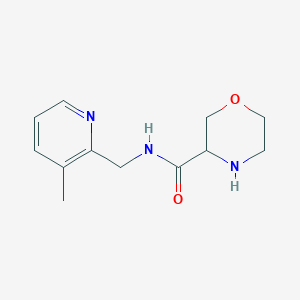
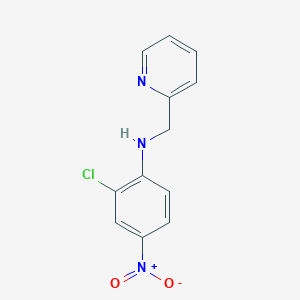
![3-[(N-n-Butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14901507.png)
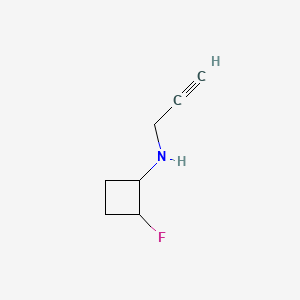

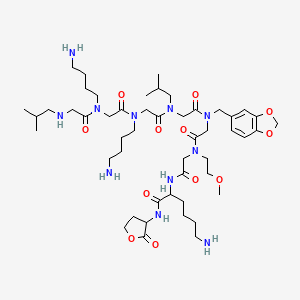
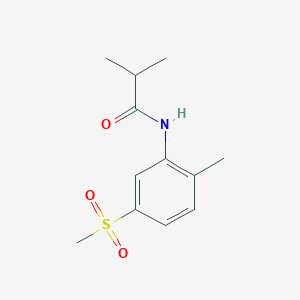
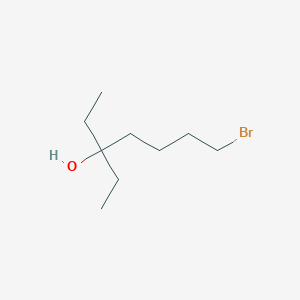
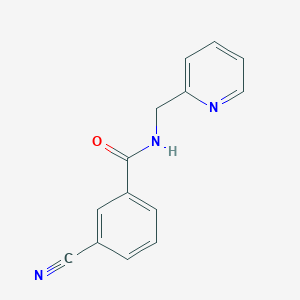
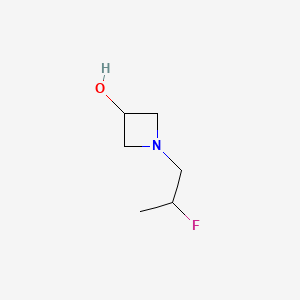
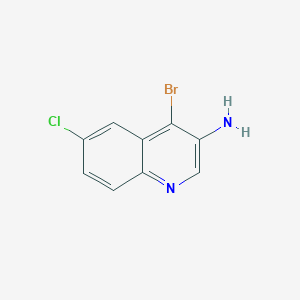

![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
